molecular formula C22H24N4O2 B2592803 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 923096-01-9

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2592803
M. Wt: 376.46
InChI Key: ROEGEZVRVSJAFN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Analysis : The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been synthesized, with its structure characterized through various spectroscopic methods like H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, revealing detailed molecular dimensions and crystallographic data (Hu et al., 2018). The crystal structure of a related compound exhibited notable molecular twists and hydrogen bonding patterns, underscoring its complex geometry and potential for forming diverse molecular arrangements (Saharin et al., 2008).

Chemical Transformations and Derivative Synthesis

  • Formation of Indole and Imidazolinone Derivatives : A study detailed the chemical transformation of certain compounds to yield 1H-indol-3-yl-ureas and various other derivatives, showcasing the chemical reactivity and potential for derivative synthesis of the indole-based compounds (Klásek et al., 2007).
  • Intramolecular Cyclization for Novel Compounds : Another research outlined the synthesis of novel indole derivatives through intramolecular cyclization, highlighting the versatility of indole compounds in forming structurally diverse and potentially bioactive molecules (Kaptı et al., 2016).

Biological Activities and Molecular Interactions

  • Antitumor Activities and Molecular Docking : The antitumor activity of the compound has been assessed through MTT assays, and molecular docking studies have been conducted to understand its potential interactions with specific protein targets, providing insights into its therapeutic potential (Hu et al., 2018).
  • Urease Inhibition and Binding Analysis : A novel indole-based compound demonstrated potent inhibitory activity against urease enzyme, with competitive inhibition observed and supported by kinetic and in silico studies, indicating potential applications in therapeutic interventions (Nazir et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-13-12-26-15-20(18-7-3-5-9-21(18)26)25-22(27)23-11-10-16-14-24-19-8-4-2-6-17(16)19/h2-9,14-15,24H,10-13H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEGEZVRVSJAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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